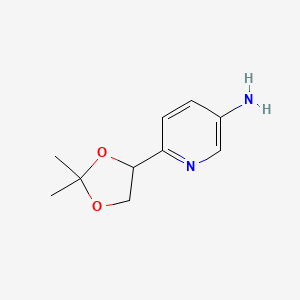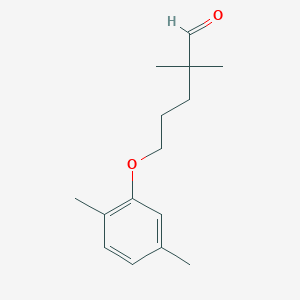
5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanal is an organic compound known for its unique chemical structure and properties It is a derivative of phenoxy compounds, which are widely studied for their diverse applications in various fields such as chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanal typically involves a multi-step process. One common method includes the O-alkylation of 2,5-dimethylphenol with an appropriate alkylating agent, such as 1,3-dibromopropane or 1-bromo-3-chloropropane, in the presence of a base like sodium hydride. This reaction is usually carried out in a polar aprotic solvent such as tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in the presence of a Lewis acid catalyst
Major Products
Oxidation: 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid.
Reduction: 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanol.
Substitution: Various substituted phenoxy derivatives
Applications De Recherche Scientifique
5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hyperlipidemia and other lipid disorders
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanal involves its interaction with specific molecular targets and pathways. In the context of its use as a lipid-regulating agent, it activates peroxisome proliferator-activated receptors (PPARs), particularly the PPARα isoform. This activation leads to the modulation of lipid metabolism, resulting in decreased triglyceride levels and increased high-density lipoprotein (HDL) levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gemfibrozil: 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid, known for its lipid-lowering effects
Clofibrate: Another fibrate compound used to treat hyperlipidemia
Uniqueness
5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanal is unique due to its specific chemical structure, which allows for targeted interactions with PPARs. This specificity makes it a valuable compound in the development of lipid-regulating drugs and other therapeutic agents .
Propriétés
Numéro CAS |
39938-97-1 |
|---|---|
Formule moléculaire |
C15H22O2 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
5-(2,5-dimethylphenoxy)-2,2-dimethylpentanal |
InChI |
InChI=1S/C15H22O2/c1-12-6-7-13(2)14(10-12)17-9-5-8-15(3,4)11-16/h6-7,10-11H,5,8-9H2,1-4H3 |
Clé InChI |
RKXNISLDHPNUAE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)OCCCC(C)(C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[1-(2-nitrophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13886498.png)
![3-(6-Piperidin-1-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid](/img/structure/B13886499.png)
![4-[2-(4-Oxopiperidin-1-yl)acetyl]benzonitrile](/img/structure/B13886501.png)
![[4-(2-Methoxyvinyl)norbornan-1-yl]methanol](/img/structure/B13886507.png)
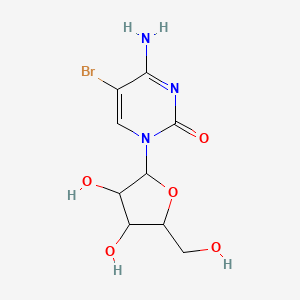
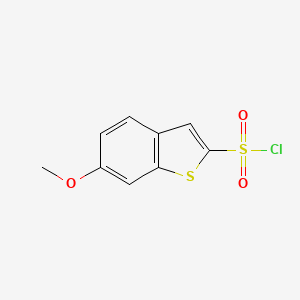
![Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide](/img/structure/B13886527.png)
![N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;methyl sulfate](/img/structure/B13886533.png)
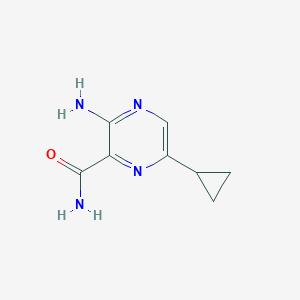
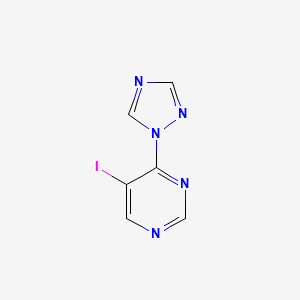
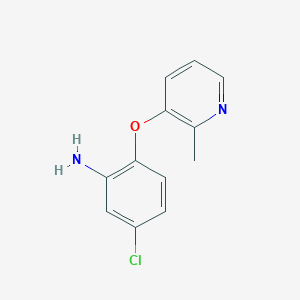
![4-[2,6-Bis(trifluoromethyl)pyridin-4-yl]oxyaniline](/img/structure/B13886550.png)

